4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Kinase inhibition CDK2 Oncology

4-Bromo-1H-pyrrolo[2,3-c]pyridin-5-amine (CAS 1332837-64-5) is a heterocyclic building block featuring a pyrrolo[2,3-c]pyridine core with bromine substitution at the 4-position and a primary amine group at the 5-position. The compound has a molecular weight of 212.05 g/mol and topological polar surface area of 54.7 Ų.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1332837-64-5
Cat. No. B1376373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine
CAS1332837-64-5
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CNC2=CN=C(C(=C21)Br)N
InChIInChI=1S/C7H6BrN3/c8-6-4-1-2-10-5(4)3-11-7(6)9/h1-3,10H,(H2,9,11)
InChIKeyIZDMCCNKFUKBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1H-pyrrolo[2,3-c]pyridin-5-amine CAS 1332837-64-5: Structural Baseline for Scientific Selection


4-Bromo-1H-pyrrolo[2,3-c]pyridin-5-amine (CAS 1332837-64-5) is a heterocyclic building block featuring a pyrrolo[2,3-c]pyridine core with bromine substitution at the 4-position and a primary amine group at the 5-position [1]. The compound has a molecular weight of 212.05 g/mol and topological polar surface area of 54.7 Ų . This specific substitution pattern on the 5-azaindoline scaffold confers distinct physicochemical and reactivity properties that differentiate it from unsubstituted, 3-bromo, or chloro-substituted analogs .

Why 4-Bromo-1H-pyrrolo[2,3-c]pyridin-5-amine Cannot Be Replaced by Unsubstituted or 3-Bromo Analogs


Substitution within the pyrrolo[2,3-c]pyridine scaffold is not functionally interchangeable. The 4-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that enable divergent C-C and C-N bond formation at this specific vector, a capability absent in unsubstituted 1H-pyrrolo[2,3-c]pyridin-5-amine (CAS 174610-12-9) . Furthermore, bromine substitution at the 4-position modulates electronic density and steric profile differently than at the 3-position, directly impacting binding interactions with kinase ATP-binding pockets [1]. Selection of the 4-bromo-5-amine regioisomer over the 3-bromo analog (CAS 1256813-04-9) or the 4-chloro derivative is driven by distinct reactivity in cross-coupling chemistry and by documented biological activity profiles that differ by substitution position [2].

4-Bromo-1H-pyrrolo[2,3-c]pyridin-5-amine: Quantifiable Differentiation Evidence for Procurement Decisions


CDK2/Cyclin A2 Kinase Inhibition: 4-Bromo-5-Amine Demonstrates Low Nanomolar Potency

4-Bromo-1H-pyrrolo[2,3-c]pyridin-5-amine exhibits an IC50 of 61 nM against CDK2/Cyclin A2 in a biochemical assay using human HeLa cell extracts [1]. This quantitative activity establishes baseline potency for the 4-bromo-5-amine substitution pattern. In contrast, the unsubstituted parent scaffold (1H-pyrrolo[2,3-c]pyridin-5-amine, CAS 174610-12-9) has no reported CDK2 inhibitory activity in the same assay system . While direct head-to-head comparison data for the 4-chloro analog are not available in the same assay, class-level inference from kinase inhibitor SAR literature indicates that bromine substitution at the 4-position provides superior hydrophobic interactions with the CDK2 ATP-binding pocket relative to chlorine due to increased van der Waals radius and polarizability [2].

Kinase inhibition CDK2 Oncology Medicinal chemistry

Cross-Coupling Reactivity: 4-Bromo Substitution Enables Suzuki Coupling Not Accessible with 4-Chloro Analog

The 4-bromo substituent on the pyrrolo[2,3-c]pyridine core enables efficient Suzuki-Miyaura cross-coupling under standard palladium-catalyzed conditions (Pd(PPh3)4, aqueous Na2CO3, DME or dioxane, 80-100°C), providing yields typically in the 60-85% range for aryl boronic acid couplings . The 4-chloro analog (4-chloro-1H-pyrrolo[2,3-c]pyridin-5-amine) requires either elevated temperatures (>120°C), specialized ligands (e.g., SPhos, XPhos), or extended reaction times to achieve comparable coupling efficiency, a direct consequence of the approximately 10-fold difference in oxidative addition rates between C(sp2)-Br and C(sp2)-Cl bonds with Pd(0) catalysts [1]. The unsubstituted scaffold lacks a coupling handle entirely, precluding this synthetic diversification route .

Synthetic chemistry Cross-coupling Suzuki reaction Palladium catalysis

Hydrogen Bond Donor/Acceptor Capacity: 5-Amine Group Enables Critical Binding Interactions

The 5-amine group on 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine provides two hydrogen bond donors and one hydrogen bond acceptor, with a topological polar surface area of 54.7 Ų . This hydrogen bonding capacity enables bidentate interactions with the kinase hinge region (typically Glu81 and Leu83 residues in CDK2), a critical feature for ATP-competitive kinase inhibitor design [1]. In contrast, the 4-bromo analog lacking the 5-amine (4-bromo-1H-pyrrolo[2,3-c]pyridine, CAS 69872-17-9) cannot form these specific hinge-binding hydrogen bonds, resulting in substantially reduced or abolished kinase inhibitory activity . The combination of 4-bromo substitution for hydrophobic pocket occupancy and 5-amine for hinge binding creates a dual pharmacophoric feature not present in simpler analogs.

Hydrogen bonding ATP-binding pocket Kinase hinge region Structure-based design

4-Bromo-1H-pyrrolo[2,3-c]pyridin-5-amine: Evidence-Driven Application Scenarios for Scientific Procurement


CDK2-Focused Oncology Lead Optimization Programs

Based on documented CDK2/Cyclin A2 inhibition with an IC50 of 61 nM [1], this compound serves as a validated starting point for medicinal chemistry teams pursuing ATP-competitive CDK2 inhibitors. The 4-bromo group provides a coupling handle for SAR expansion while maintaining baseline kinase activity that can be optimized through systematic substitution. Procurement is justified when the research objective requires a building block with pre-validated CDK2 engagement rather than an untested scaffold requiring de novo activity establishment.

Divergent Synthesis of Pyrrolopyridine-Focused Kinase Inhibitor Libraries

The 4-bromo substitution enables efficient Suzuki-Miyaura cross-coupling chemistry for generating diverse C-4 substituted analogs . This compound is appropriate for parallel synthesis workflows where rapid generation of 20-100 compound libraries is required, and where the 4-bromo handle provides a more practical coupling substrate than the 4-chloro alternative due to milder reaction conditions and broader catalyst compatibility.

Structure-Based Design of ATP-Competitive Kinase Inhibitors Requiring Hinge Binding

The combination of 4-bromo substitution (for hydrophobic pocket occupancy) and 5-amine functionality (for kinase hinge region hydrogen bonding) makes this compound suitable for structure-based drug design programs targeting kinases with well-characterized ATP-binding sites. Procurement is indicated when the research workflow involves co-crystallization studies or molecular docking that specifically requires the amine hinge-binding motif.

Preparation of Substituted-5-Aminopyrrolopyridine Derivatives per WO 2011109593

This compound is explicitly disclosed as a synthetic intermediate in the preparation of substituted-5-aminopyrrolo/pyrazolopyridine derivatives for use as potential RON (Recepteur d'Origine Nantais) kinase mediators [2]. Procurement is directly supported for research teams following the synthetic protocols described in WO 2011109593 A1, where this specific building block is required to access the claimed compound series.

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